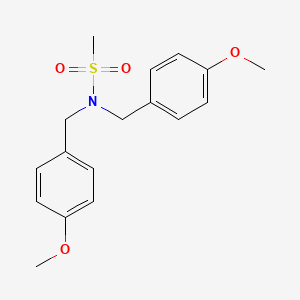

N,N-bis(4-methoxybenzyl)methanesulfonamide

Übersicht

Beschreibung

N,N-bis(4-methoxybenzyl)methanesulfonamide is an organic compound with the molecular formula C17H21NO4S It is characterized by the presence of two 4-methoxybenzyl groups attached to a methanesulfonamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-bis(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide derivatives.

Substitution: Various substituted methanesulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N,N-bis(4-methoxybenzyl)methanesulfonamide has shown promise as a potential therapeutic agent, particularly in cancer treatment. Research indicates that it can inhibit the Mcl-1 protein, which is often overexpressed in various cancers, including breast and lung cancer . Inhibiting Mcl-1 may promote apoptosis in cancer cells, making this compound a candidate for further development in oncology.

Enzyme Inhibition Studies

The sulfonamide group in this compound is known for its ability to interact with enzymes. This compound can serve as a tool for studying enzyme kinetics and inhibition mechanisms. Its structure allows it to form hydrogen bonds with active sites on enzymes, potentially leading to insights into enzyme regulation and function.

Organic Synthesis

In organic chemistry, this compound acts as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, making it valuable for creating diverse chemical entities.

Case Study 1: Cancer Treatment

A study published in a patent application highlighted the effectiveness of this compound in inhibiting Mcl-1 in vitro. The results indicated that treatment with this compound led to reduced viability of cancer cells expressing high levels of Mcl-1, suggesting its potential as a therapeutic agent against hematologic malignancies .

Case Study 2: Enzyme Interaction

Research examining the interaction between sulfonamides and various enzymes demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This study provided insights into how structural modifications could enhance binding affinity and specificity for target enzymes .

Data Tables

Wirkmechanismus

The mechanism of action of N,N-bis(4-methoxybenzyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

N,N-bis(4-methoxybenzyl)amine: Similar structure but lacks the methanesulfonamide group.

N,N-bis(4-methoxybenzyl)sulfonamide: Contains a sulfonamide group instead of methanesulfonamide.

N,N-bis(4-methoxybenzyl)carbamate: Contains a carbamate group instead of methanesulfonamide.

Uniqueness: N,N-bis(4-methoxybenzyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.

Biologische Aktivität

N,N-bis(4-methoxybenzyl)methanesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H21NO3S

- Molecular Weight : Approximately 319.4 g/mol

- Functional Groups : The compound features a methanesulfonamide group and two 4-methoxybenzyl moieties, which contribute to its unique reactivity and interactions with biological systems.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of enzyme inhibition and protein binding. Key findings include:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific metabolic enzymes, potentially affecting metabolic pathways. This activity has been quantified using enzyme kinetics and metabolomics approaches.

- Protein Binding : The compound exhibits selective interactions with proteins, suggesting a role in modulating biological processes through protein-ligand interactions .

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with an appropriate amine in the presence of a base such as sodium hydride. The following steps outline the synthesis process:

- Formation of Sulfonamide Linkage : The amine reacts with 4-methoxybenzyl chloride to form a sulfonamide linkage.

- Deprotection : Under acidic conditions, the protecting groups can be removed to yield the final product.

This compound's mechanism of action primarily revolves around its ability to interact with target enzymes and proteins, influencing their activity and potentially leading to therapeutic effects.

Case Studies

- Inhibition Studies : A study published in Nature highlighted the inhibition of phosphopantetheinyl transferase by this compound, an essential enzyme in Mycobacterium tuberculosis biosynthesis. The compound demonstrated significant inhibitory effects in both in vitro and in vivo assays, suggesting its potential as a lead compound for tuberculosis treatment .

- Pharmacokinetics : Preliminary pharmacokinetic assessments have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, indicating its potential as a drug candidate with good bioavailability and half-life characteristics.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)methanesulfonamide | Methyl group instead of methoxy | Different enzyme interaction profile |

| N-(3,5-dimethylphenyl)methanesulfonamide | Dimethyl substitution | Altered steric hindrance affecting enzyme interactions |

| N-(4-chlorobenzyl)methanesulfonamide | Chlorine substitution | Increased lipophilicity may influence pharmacokinetics |

This table illustrates how variations in substituents can significantly impact biological properties and activities.

Eigenschaften

IUPAC Name |

N,N-bis[(4-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-21-16-8-4-14(5-9-16)12-18(23(3,19)20)13-15-6-10-17(22-2)11-7-15/h4-11H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVYWKCJBKSIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N,N-bis(4-methoxybenzyl)methanesulfonamide in the context of the research?

A1: this compound is not the target compound itself, but rather a key reagent in the synthesis of novel azole-based primary sulfonamides. [] Specifically, it acts as a diazo reagent, enabling the formation of various azole rings via [3+2] cycloaddition reactions. This synthetic strategy allows researchers to access a diverse range of primary sulfonamides, a class of compounds previously underexplored in the context of carbonic anhydrase inhibition. []

Q2: How does the structure of the compounds synthesized using this compound relate to their potential as carbonic anhydrase inhibitors?

A2: The researchers synthesized three sets of primary sulfonamides with pyrazole, 1,2,3-triazole, and tetrazole cores using this compound as a starting point. [] These specific azole rings are known to interact with the active site of carbonic anhydrase enzymes. By systematically varying the substituents on these azole cores, the researchers aimed to optimize the interactions and develop potent and selective inhibitors of specific carbonic anhydrase isoforms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.